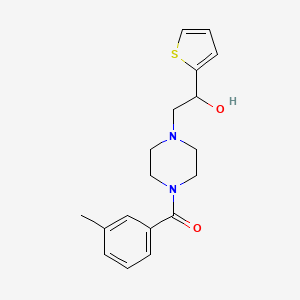
(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(m-tolyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(m-tolyl)methanone, also known as HETM, is a chemical compound that has been extensively studied for its potential applications in various fields of science. In
Aplicaciones Científicas De Investigación
G Protein-Coupled Receptor Antagonism
The synthesis and evaluation of small molecule antagonists targeting G protein-coupled receptors, specifically NPBWR1 (GPR7), have been reported. Compounds, including those structurally related to the given chemical, have shown potent antagonistic activity, with some exhibiting subnanomolar potencies in functional and binding assays. This highlights the chemical's potential in modulating GPCR-mediated biological responses, which could be relevant for treating various disorders related to GPCR dysfunction (Romero et al., 2012).
Antimicrobial Activities
Novel derivatives, including those structurally akin to the mentioned chemical, have been synthesized and screened for their antimicrobial activities. Some compounds demonstrated good to moderate activities against a range of test microorganisms, suggesting their potential utility in developing new antimicrobial agents (Bektaş et al., 2010). Additionally, various piperazine derivatives have been synthesized, exhibiting variable and modest antimicrobial activity against different bacterial and fungal strains, indicating the chemical's relevance in the field of antimicrobial research (Patel et al., 2011).
Selective Estrogen Receptor Modulation
Research into selective estrogen receptor modulators (SERMs) has identified compounds with similar structural features to the provided chemical. These compounds, including raloxifene derivatives, display potent estrogen antagonist properties in breast and uterine tissues while acting as estrogen agonists on bone tissues and serum lipids. This duality makes them promising candidates for treating conditions like osteoporosis and breast cancer, highlighting another significant application area (Palkowitz et al., 1997).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as substituted (1-(benzyl)-1h-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, have been shown to exhibit cytotoxic activity against various cell lines .
Mode of Action
The exact mode of action of this compound is currently unknown. For example, some indole derivatives bind with high affinity to multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Thiophene derivatives, which are part of this compound’s structure, have been shown to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . These effects suggest that this compound may interact with multiple biochemical pathways.
Pharmacokinetics
Similarly, thiophene derivatives are known for their diverse biological activities .
Result of Action
Compounds with similar structures have been shown to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Propiedades
IUPAC Name |
[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14-4-2-5-15(12-14)18(22)20-9-7-19(8-10-20)13-16(21)17-6-3-11-23-17/h2-6,11-12,16,21H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMLFCXGZRWNQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
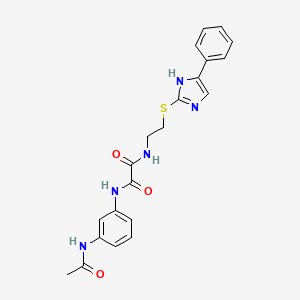

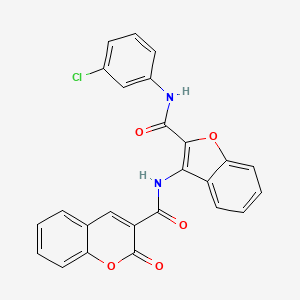

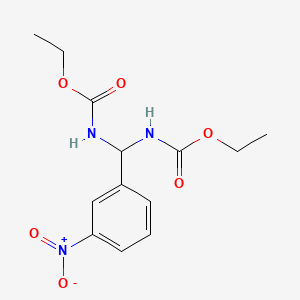

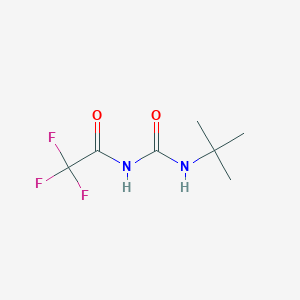
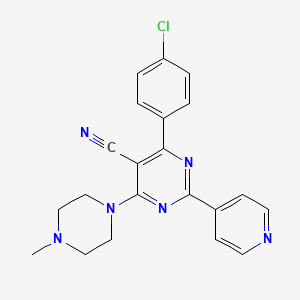
![2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B3007263.png)

![N~5~-(3-bromophenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B3007265.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3007268.png)

![Ethyl (benzimidazo[1,2-c]quinazolin-6-ylthio)acetate](/img/structure/B3007271.png)
